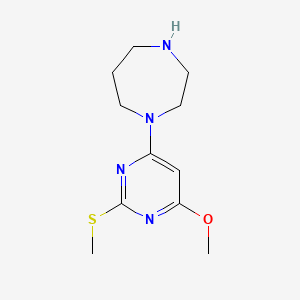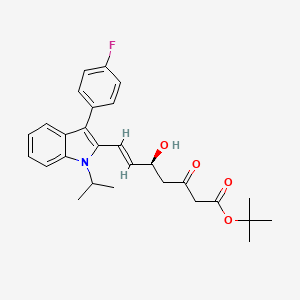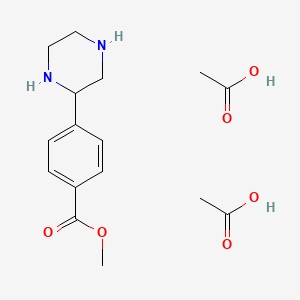
1,3-Dimethylpurin-3-ium-2,6-dione;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethylpurin-3-ium-2,6-dione;hydrate is a chemical compound with a molecular formula of C7H8N4O2·H2O. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylpurin-3-ium-2,6-dione;hydrate typically involves the methylation of xanthine derivatives. One common method includes the reaction of xanthine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then crystallized and purified through recrystallization techniques.
化学反应分析
Types of Reactions
1,3-Dimethylpurin-3-ium-2,6-dione;hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions where one of the methyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state purine derivatives, while substitution reactions may yield various substituted purine compounds.
科学研究应用
1,3-Dimethylpurin-3-ium-2,6-dione;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various purine derivatives.
Biology: It is studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
作用机制
The mechanism of action of 1,3-Dimethylpurin-3-ium-2,6-dione;hydrate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in purine metabolism, leading to alterations in cellular processes. The compound can also interact with nucleic acids, affecting DNA and RNA synthesis.
相似化合物的比较
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Similar in structure but with an additional methyl group.
Theobromine (3,7-Dimethylxanthine): Similar in structure but lacks one methyl group compared to caffeine.
Theophylline (1,3-Dimethylxanthine): Similar in structure but with different biological activity.
Uniqueness
1,3-Dimethylpurin-3-ium-2,6-dione;hydrate is unique due to its specific methylation pattern and its hydrate form. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
分子式 |
C7H9N4O3+ |
|---|---|
分子量 |
197.17 g/mol |
IUPAC 名称 |
1,3-dimethylpurin-3-ium-2,6-dione;hydrate |
InChI |
InChI=1S/C7H7N4O2.H2O/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;/h3H,1-2H3;1H2/q+1; |
InChI 键 |
HGMVHMRIZZKDFW-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2=NC=NC2=[N+](C1=O)C.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylic acid](/img/structure/B12328163.png)
![Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo-](/img/structure/B12328164.png)

![ethyl 2-[(3Z)-thiolan-3-ylidene]acetate](/img/structure/B12328185.png)



![Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl-](/img/structure/B12328204.png)





